2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
“2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology . The synthesis of these compounds has been widely studied and various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Scientific Research Applications
- Key Characteristics :
- Application : The compound has been explored as a selective inhibitor for discoidin domain receptor 1 (DDR1), a target relevant in cancer research .
- Application : The compound PHTPP (3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) acts as a selective estrogen receptor β (ERβ) full antagonist. It distinguishes between ERα and ERβ activities, which can have opposing effects in certain tumors .
- Application : These compounds exhibit notable photophysical properties, making them valuable for material science applications .
Fluorescent Probes and Imaging Agents
Selective Inhibitors
Estrogen Receptor Modulation
Medicinal Chemistry and Photophysical Properties
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Another compound, PHTPP, which is a selective estrogen receptor β (ERβ) full antagonist, has a similar pyrazolo[1,5-a]pyrimidine structure . It’s important to note that the specific targets can vary depending on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to interact with their targets in a way that improves both the absorption and emission behaviors . This is particularly true when electron-donating groups (EDGs) are present at position 7 on the fused ring .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications, suggesting they may interact with biochemical pathways related to light absorption and emission .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine structure have been found to exhibit significant inhibitory activity .
properties
IUPAC Name |
2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-11-4-2-1-3-10(11)13(19)17-9-7-15-12-5-6-16-18(12)8-9/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPACZXELKBTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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